molecular formula C17H11ClN2O B12708131 7-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one CAS No. 93695-69-3

7-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one

Cat. No.: B12708131
CAS No.: 93695-69-3
M. Wt: 294.7 g/mol
InChI Key: WGYJIUKGEUQNCA-UHFFFAOYSA-N
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Description

7-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one is a chemical compound with the molecular formula C17H11ClN2O. This compound is known for its unique structure, which includes a chloro group, a methylamino group, and an indenoquinolinone core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indenoquinolinone Core: This step involves the cyclization of a suitable precursor to form the indenoquinolinone core.

    Introduction of the Chloro Group: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted indenoquinolinones.

Scientific Research Applications

7-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-10-(ethylamino)-11H-indeno(1,2-b)quinolin-11-one
  • 7-Chloro-10-(dimethylamino)-11H-indeno(1,2-b)quinolin-11-one
  • 7-Bromo-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one

Uniqueness

7-Chloro-10-(methylamino)-11H-indeno(1,2-b)quinolin-11-one is unique due to its specific combination of functional groups and its indenoquinolinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

93695-69-3

Molecular Formula

C17H11ClN2O

Molecular Weight

294.7 g/mol

IUPAC Name

7-chloro-10-(methylamino)indeno[1,2-b]quinolin-11-one

InChI

InChI=1S/C17H11ClN2O/c1-19-15-12-7-6-9(18)8-13(12)20-16-10-4-2-3-5-11(10)17(21)14(15)16/h2-8H,1H3,(H,19,20)

InChI Key

WGYJIUKGEUQNCA-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=NC3=C1C=CC(=C3)Cl)C4=CC=CC=C4C2=O

Origin of Product

United States

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